molecular formula C9H14F3N3 B1287512 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006348-75-9

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B1287512
CAS No.: 1006348-75-9
M. Wt: 221.22 g/mol
InChI Key: KXBCPRSVJPVCNI-UHFFFAOYSA-N
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Description

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is an organic compound featuring a pyrazole ring substituted with a trifluoromethyl group

Biochemical Analysis

Biochemical Properties

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known for its strong electronegativity, which can influence the compound’s reactivity and binding affinity with biomolecules . This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, it can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound can also impact cell proliferation and apoptosis, depending on the concentration and duration of exposure . In certain cell types, it has been shown to alter the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, facilitating its interaction with target molecules . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolic pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain concentration . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . The interaction with cofactors and other metabolic enzymes further modulates its metabolic fate and effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing its accumulation in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Its activity and function can be modulated by its localization within different subcellular compartments, influencing its interactions with target biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, 3-methyl-1-phenyl-2-pyrazolin-5-one can be used as a starting material.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

    Alkylation: The final step involves the alkylation of the pyrazole ring with 2-methyl-3-bromopropan-1-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to defluorination.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF₃ group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Defluorinated products or reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. The trifluoromethyl group often imparts desirable pharmacokinetic properties, making these compounds candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-[3-methyl-1H-pyrazol-1-yl]propan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine: Similar structure but without the 2-methyl substitution, affecting its reactivity and applications.

    2-methyl-3-[3-methyl-5-(chloromethyl)-1H-pyrazol-1-yl]propan-1-amine:

Uniqueness

The presence of the trifluoromethyl group in 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for strong interactions with biological targets. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBCPRSVJPVCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598871
Record name 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-75-9
Record name 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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